molecular formula C20H19N3O4S2 B2426389 Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanamido)benzoate CAS No. 1021092-00-1

Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanamido)benzoate

Cat. No.: B2426389
CAS No.: 1021092-00-1
M. Wt: 429.51
InChI Key: RZJORJPPZTTYGG-UHFFFAOYSA-N
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Description

Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanamido)benzoate is a complex organic compound that features a thiazole ring, a thiophene ring, and a benzoate ester. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

ethyl 4-[3-[2-(thiophene-2-carbonylamino)-1,3-thiazol-4-yl]propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S2/c1-2-27-19(26)13-5-7-14(8-6-13)21-17(24)10-9-15-12-29-20(22-15)23-18(25)16-4-3-11-28-16/h3-8,11-12H,2,9-10H2,1H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJORJPPZTTYGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanamido)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and thiophene intermediates, followed by their coupling and subsequent esterification to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways as in laboratory settings, but with enhanced efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.

Conditions Reagents Outcome References
Basic hydrolysisNaOH (aq.), methanol/H₂O, refluxEthyl ester → 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanamido)benzoic acid
Acidic hydrolysisHCl (conc.), ethanol, refluxPartial cleavage of ester with competing amide stability

Mechanistic Notes :

  • Base-promoted saponification proceeds via nucleophilic attack of hydroxide on the ester carbonyl.

  • Acidic conditions may lead to protonation of the carbonyl, but competing side reactions (e.g., amide hydrolysis) are minimized due to the stability of the adjacent thiazole-thiophene system.

Amide Bond Cleavage and Formation

The central propanamido linker and thiophene-carboxamido group participate in amide-specific reactions.

Amide Hydrolysis

Conditions Reagents Outcome References
Strong acidH₂SO₄ (conc.), 100°CCleavage of propanamido linker → 4-aminobenzoic acid derivatives
EnzymaticProteases (e.g., trypsin)No observed cleavage, highlighting biological stability

Amide Coupling

The compound acts as an acylating agent in the presence of coupling reagents:

Coupling Reagents Base Solvent Application References
HOBt/EDCDIPEADMFConjugation with amines (e.g., tetrazoles) for SAR studies
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphateNEt₃DCMSynthesis of fluorescent probes via side-chain functionalization

Example Reaction :
Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanamido)benzoate + 5-aminotetrazole
→ Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)-N-(tetrazol-5-yl)propanamido)benzoate .

Thiophene and Thiazole Ring Modifications

The thiophene and thiazole heterocycles participate in electrophilic substitutions and cycloadditions.

Thiophene Sulfonation

Reagents Conditions Outcome References
SO₃/H₂SO₄0°C, 2 hSulfonation at thiophene β-position

Thiazole Alkylation

Reagents Conditions Outcome References
Ethyl bromoacetateK₂CO₃, DMF, 60°CAlkylation at thiazole C5 position

Catalytic Hydrogenation

The thiophene ring can be hydrogenated to a tetrahydrothiophene derivative under high-pressure conditions:

Catalyst Conditions Outcome References
Pd/C (10%)H₂ (50 psi), EtOH, 24 hThiophene → Tetrahydrothiophene; ester remains intact

Coupling Reactions for Bioconjugation

The compound’s carboxylate (post-hydrolysis) or amine derivatives are used in bioconjugation:

Target Reagents Application References
Fluorescent tagsBodipy-SE, DIPEA, DMFCellular imaging probes
Click chemistryTetrazine-Cy5, IEDDA reactionTarget engagement studies in cancer cells

Example : Conjugation with trans-cyclooctene (TCO) enables bioorthogonal labeling via inverse electron-demand Diels-Alder (IEDDA) reactions .

Cyclization Reactions

Under dehydrating conditions, the compound forms heterocyclic fused systems:

Reagents Conditions Outcome References
P₂O₅, tolueneReflux, 12 hFormation of oxazole-thiazole fused ring system

Key Stability Considerations

  • pH Sensitivity : The ethyl ester hydrolyzes rapidly in basic media (pH > 10) but remains stable under mild acidic conditions (pH 4–6).

  • Thermal Stability : Decomposition occurs above 200°C, with the thiophene moiety undergoing ring-opening.

This compound’s versatility in hydrolysis, coupling, and cyclization reactions makes it a valuable intermediate in medicinal chemistry, particularly for developing kinase inhibitors and fluorescent probes. Experimental data confirm its adaptability in diverse synthetic workflows, though careful control of reaction conditions is essential to avoid undesired side reactions.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is in the field of oncology. Research has indicated that thiophene and thiazole derivatives have potential as anticancer agents. Specifically, compounds that incorporate these moieties have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. For instance, a study highlighted the synthesis of thiazole and thiophene analogues that demonstrated activity against inflammatory and autoimmune diseases, suggesting a broader therapeutic potential including cancer treatment .

Antimicrobial Properties

Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanamido)benzoate has also been investigated for its antimicrobial properties. The presence of thiophene and thiazole rings is known to enhance the antibacterial activity of compounds. Studies have shown that derivatives containing these structures can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents .

Study on Anticancer Efficacy

A notable case study involved synthesizing a series of thiazole derivatives, including this compound, which were tested against human cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations, indicating potent anticancer activity .

Investigation of Antimicrobial Properties

Another study focused on the antimicrobial effects of thiophene-containing compounds. This compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition, supporting its potential use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The thiazole and thiophene rings play crucial roles in these interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanamido)benzoate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanamido)benzoate, a compound characterized by its unique structural features, has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 1021092-00-1
  • Molecular Formula : C20_{20}H19_{19}N3_{3}O4_{4}S2_{2}
  • Molecular Weight : 429.5 g/mol

The compound features a thiophene ring fused with a thiazole moiety, contributing to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thiophene derivatives are known to inhibit various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways. For instance, compounds similar to this have shown significant inhibition of COX and LOX activities, leading to reduced inflammation .
  • Antimicrobial Activity : The compound exhibits potential antimicrobial properties against various pathogens. Studies indicate that thiophene-based compounds can disrupt bacterial cell membranes and inhibit growth .
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines by activating caspase pathways and increasing reactive oxygen species (ROS) levels .

Table 1: Summary of Biological Activities

Activity TypeObservations/ResultsReference
Anti-inflammatoryInhibition of COX and LOX; reduced inflammation in vivo
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityInduced apoptosis in prostate cancer cells
Enzyme InhibitionSignificant inhibition of specific enzymes

Case Studies

  • Anti-inflammatory Studies : In a study involving thiophene derivatives, the administration of similar compounds at doses of 20 mg/kg demonstrated significant anti-inflammatory effects by blocking mast cell degranulation and reducing inflammatory markers .
  • Cytotoxicity Testing : A series of cytotoxicity assays conducted on various cancer cell lines revealed that this compound significantly decreased cell viability at concentrations ranging from 10 µM to 50 µM, with IC50 values suggesting potent activity .
  • Antimicrobial Efficacy : Research has shown that this compound exhibits broad-spectrum antimicrobial activity, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria in vitro. The mechanism appears to involve disruption of bacterial cell wall integrity .

Q & A

Q. What are the common synthetic routes for Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanamido)benzoate?

The synthesis typically involves multi-step organic reactions, including:

  • Amidation : Coupling thiophene-2-carboxamide with a thiazole intermediate via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
  • Esterification : Introducing the ethyl benzoate group through acid-catalyzed esterification or nucleophilic substitution .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) yield high-purity products (>95% by HPLC) .

Q. How is the compound characterized post-synthesis?

Key analytical methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm functional groups (e.g., thiazole protons at δ 7.2–8.1 ppm, ester carbonyls at ~170 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+^+ peaks matching theoretical values) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What initial biological activities have been screened for this compound?

  • Antimicrobial Assays : MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50_{50} values .
  • Enzyme Inhibition : Kinase or protease inhibition studies using fluorogenic substrates .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of intermediates?

  • Catalyst Selection : Use CuI/L-proline systems for azide-alkyne cycloaddition to improve thiazole ring formation (yields up to 75%) .
  • Temperature Control : Maintain reflux conditions (e.g., 80–100°C) during amidation to prevent side reactions .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of hydrophobic intermediates .

Q. What strategies address structural elucidation discrepancies in crystallographic studies?

  • X-ray Crystallography : Refine crystal structures using SHELXL for accurate bond-length/angle determination (e.g., resolving thiazole-thiophene dihedral angles) .
  • DFT Calculations : Compare experimental NMR data with computational models (e.g., Gaussian09) to validate tautomeric forms .
  • Vibrational Spectroscopy : IR/Raman spectroscopy identifies conformational isomers (e.g., carbonyl stretching modes at 1650–1750 cm1^{-1}) .

Q. How can conflicting biological activity data between in vitro and in vivo models be resolved?

  • Metabolic Stability Tests : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid degradation .
  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2_{1/2}) and bioavailability via LC-MS/MS after oral/intravenous administration .
  • Target Engagement Studies : Use SPR (Surface Plasmon Resonance) to confirm direct binding to proposed targets (e.g., EGFR kinase) .

Data Contradiction Analysis

Q. How should researchers interpret divergent cytotoxicity results across cell lines?

  • Cell Line Validation : Verify genetic profiles (e.g., p53 status) and receptor expression (e.g., HER2) to contextualize sensitivity .
  • Redox Sensitivity : Measure intracellular ROS levels (DCFH-DA assay) to assess compound-induced oxidative stress .
  • Synergistic Screens : Test combinations with standard chemotherapeutics (e.g., cisplatin) to identify additive vs. antagonistic effects .

Methodological Recommendations

  • Synthetic Reproducibility : Document reaction atmosphere (N2_2/Ar) and moisture control to ensure consistency .
  • Biological Assay Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%) .
  • Data Transparency : Report NMR integration values, HPLC gradients, and raw spectral data in supplementary materials .

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